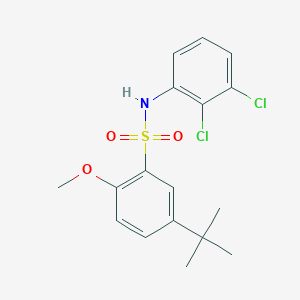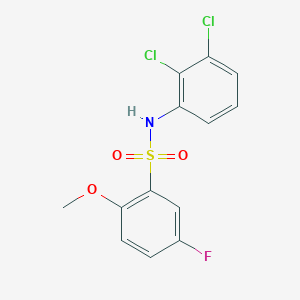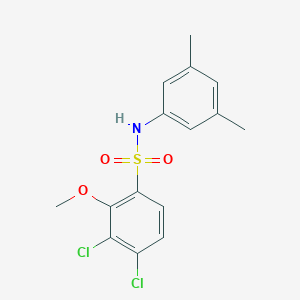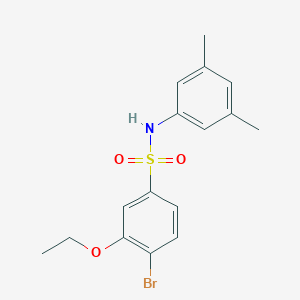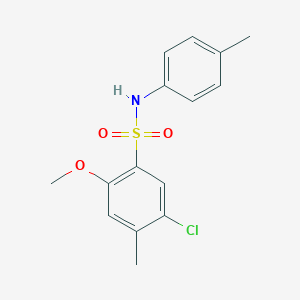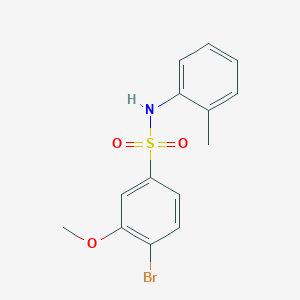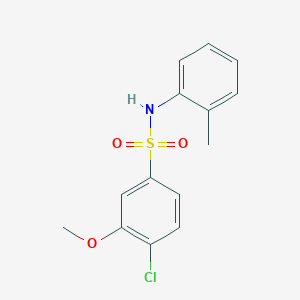![molecular formula C12H13BrN2O3S B288431 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether, also known as BISEE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BISEE is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether involves its interaction with HSP90, which is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins involved in cell growth and survival. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether binds to the ATP-binding site of HSP90, thereby inhibiting its function and leading to the degradation of its client proteins. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has been shown to have various biochemical and physiological effects. Studies have shown that 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has been studied for its effects on the immune system and has been shown to modulate the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its specificity for HSP90, which makes it a potent inhibitor of cancer cell growth. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system. The limitations of using 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Orientations Futures
For research on 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether include the development of more efficient synthesis methods, the study of its efficacy in vivo, and the identification of its potential applications in other fields of scientific research. Additionally, further studies are needed to determine the optimal dosage and administration of 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether and to investigate its potential side effects.
Méthodes De Synthèse
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether can be synthesized using various methods, including the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting compound is then reduced using a suitable reducing agent to obtain 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether. Other methods of synthesis include the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl azide or the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl hydrazine.
Applications De Recherche Scientifique
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether inhibits the growth of cancer cells by targeting the heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has also been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in prostate cancer cells. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
Propriétés
Nom du produit |
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether |
|---|---|
Formule moléculaire |
C12H13BrN2O3S |
Poids moléculaire |
345.21 g/mol |
Nom IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-14-9(15)2/h4-8H,3H2,1-2H3 |
Clé InChI |
XXBMZCFLYIAQBW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









